Stereochemical Inversion from D to L Configuration Abolishes Cytostatic and Anti-HCV Activity
In a direct head-to-head study, a series of purine L-ribonucleosides synthesized from 6-chloro-9-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)purine were evaluated for cytostatic and anti-HCV activity alongside their D-ribonucleoside enantiomers. The L-ribonucleosides were found to be inactive in all assays, whereas the corresponding D-enantiomers displayed strong cytostatic and anti-HCV effects. Specifically, the D-ribonucleoside enantiomers demonstrated significant activity against HCV subgenomic replicon replication, with a well-established structure-activity relationship (SAR) indicating potent inhibition [1]. In stark contrast, all tested L-ribonucleosides, with the single exception of 6-benzylpurine nucleoside 2h, showed no detectable cytostatic or anti-HCV activity [1].
| Evidence Dimension | Cytostatic and anti-HCV activity |
|---|---|
| Target Compound Data | Inactive (for derivatives of 9-(beta-L-ribofuranosyl)-6-chloropurine, except one derivative) |
| Comparator Or Baseline | D-ribonucleoside enantiomers (derived from 9-(beta-D-ribofuranosyl)-6-chloropurine) |
| Quantified Difference | D-enantiomers: Potent activity; L-enantiomers: No activity (except one moderate exception) |
| Conditions | Cytostatic assays and HCV subgenomic replicon assay in Huh-7 cells |
Why This Matters
This profound stereoselectivity proves that L-nucleosides cannot substitute for D-nucleosides in antiviral or cytostatic applications, validating the procurement of the specific L-isomer for exploring novel biological spaces or for use as a negative control in stereochemical studies.
- [1] Hocek M, Silhar P, Shih IH, Mabery E, Mackman R. Cytostatic and antiviral 6-arylpurine ribonucleosides. Part 7: synthesis and evaluation of 6-substituted purine l-ribonucleosides. Bioorg Med Chem Lett. 2006;16(20):5290-3. View Source
